molecular formula C9H6ClFO2 B189934 3-Chloro-4-fluorocinnamic acid CAS No. 155814-22-5

3-Chloro-4-fluorocinnamic acid

Cat. No.: B189934
CAS No.: 155814-22-5
M. Wt: 200.59 g/mol
InChI Key: OYFKFZBXVYKVCD-DUXPYHPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorocinnamic acid typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. . The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine. The mixture is refluxed, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Knoevenagel condensation reaction. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different substituents on the aromatic ring.

    Oxidation: Carboxylate salts or other oxidized forms.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorocinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target .

Properties

IUPAC Name

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFKFZBXVYKVCD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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